molecular formula C9H6FNO4 B12443108 (2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid CAS No. 682804-92-8

(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid

Cat. No.: B12443108
CAS No.: 682804-92-8
M. Wt: 211.15 g/mol
InChI Key: IPLPFRYUGPCKGG-UHFFFAOYSA-N
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Description

(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a fluoro and nitro group on a phenyl ring, along with a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid typically involves the nitration of a fluorinated benzene derivative followed by a series of reactions to introduce the propenoic acid group. One common method involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The reaction conditions are carefully controlled to ensure the desired product is obtained with minimal byproducts.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow synthesis strategies, which offer better control over reaction conditions and higher efficiency compared to traditional batch reactors . This method is particularly beneficial for the commercial manufacturing of fine chemicals and pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or proteins, thereby affecting biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

(2E)-3-(5-Fluoro-2-nitrophenyl)prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

682804-92-8

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

3-(5-fluoro-2-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H6FNO4/c10-7-2-3-8(11(14)15)6(5-7)1-4-9(12)13/h1-5H,(H,12,13)

InChI Key

IPLPFRYUGPCKGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C=CC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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